molecular formula C13H11N3O3 B1608475 N-(4-aminophenyl)-4-nitrobenzamide CAS No. 6409-40-1

N-(4-aminophenyl)-4-nitrobenzamide

Cat. No.: B1608475
CAS No.: 6409-40-1
M. Wt: 257.24 g/mol
InChI Key: JFHBTDZUTSWGRK-UHFFFAOYSA-N
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Description

This solvent-free method aligns with green chemistry principles, offering high efficiency and reduced environmental impact. The compound was characterized using in situ Raman spectroscopy to monitor additive effects on reaction dynamics, revealing insights into molecular interactions during synthesis .

The aminophenyl substituent introduces hydrogen-bonding capability, which may improve solubility and target binding in pharmaceutical applications.

Properties

IUPAC Name

N-(4-aminophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHBTDZUTSWGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401107
Record name N-(4-aminophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6409-40-1
Record name NSC260593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-aminophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Amine Part) Molecular Weight Key Functional Groups Synthesis Yield
N-(4-aminophenyl)-4-nitrobenzamide 4-aminophenyl ~257.24* -NH₂, -NO₂ Not specified
N-(2,2-diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl 377.40 -NO₂, bulky aromatic High (mechanochemical)
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl 318.75 -Cl, -NO₂ Not specified
N-(4-hydroxyphenyl)-4-nitrobenzamide 4-hydroxyphenyl 258.23 -OH, -NO₂ Not specified
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-amino-2-methoxyphenyl 257.29 -NH₂, -OCH₃ Not specified

*Calculated based on formula C₁₃H₁₁N₃O₃.

  • Polarity : The hydroxyl group in improves aqueous solubility, whereas the chloro substituent in enhances lipophilicity, favoring blood-brain barrier penetration.
  • Electronic Effects: The electron-withdrawing nitro group (-NO₂) in all compounds deactivates the aromatic ring, directing electrophilic substitutions and influencing redox properties .

Bioactivity and Therapeutic Potential

  • Antimicrobial Activity : Nitroaromatic compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide exhibit broad-spectrum antimicrobial effects due to nitro group-mediated reactive intermediate formation during metabolic reduction .
  • Antitumor Potential: The nitro group in this compound may act as a prodrug, undergoing enzymatic reduction to generate cytotoxic radicals .

Pharmacokinetic and Toxicity Profiles

  • ADME Properties: The nitro group in this compound may enhance metabolic stability but risks hepatotoxicity due to nitroso intermediate formation . Compounds with methoxy groups (e.g., ) show improved metabolic resistance compared to hydroxylated analogs .
  • Toxicity: N-(3-chlorophenethyl)-4-nitrobenzamide combines chloro and nitro groups, which may synergistically increase genotoxicity risks .

Preparation Methods

Direct Amidation via 4-nitrobenzoyl Azide and 1,4-Diaminobenzene

Method Overview:
One of the established methods for synthesizing N-(4-aminophenyl)-4-nitrobenzamide is the reaction of 1,4-diaminobenzene with 4-nitrobenzoyl azide in ethanol solution at room temperature.

Procedure:

  • 1,4-Diaminobenzene (0.050 g, 0.925 mmol) and 4-nitrobenzoyl azide (0.08885 g, 0.925 mmol) are dissolved in ethanol (3 mL).
  • The mixture is stirred at room temperature, facilitating the formation of the amide bond.
  • The product is isolated as a light yellow crude solid with a high yield of approximately 90%.

Characterization Data:

  • NMR (300 MHz, DMSO-d6): Aromatic protons observed at δ 8.18 and 8.36 ppm.
  • IR Spectrum: Characteristic amide and nitro group absorptions at 3367 cm⁻¹ (N-H stretch), 1703 cm⁻¹ (C=O stretch), and 1536 cm⁻¹ (NO2 asymmetric stretch).
  • Yield: 90% (7.461 g crude product).

This method is straightforward, mild, and efficient, providing a high yield of the target compound with well-defined spectral characteristics.

Summary Table of Preparation Methods

Method Starting Materials Solvent(s) Base(s) Temperature Yield (%) Notes
Amidation with 4-nitrobenzoyl azide 1,4-Diaminobenzene, 4-nitrobenzoyl azide Ethanol None specified Room temperature ~90 Simple, mild, high yield, suitable for lab-scale synthesis
NASH with Carbanilide and Nitrobenzene Carbanilide, nitrobenzene, aniline DMSO, DMF, NMP, others NaOH, KOH, NaH, others 50-80 °C >200 (mole %) High yield, selective, scalable, environmentally improved, by-product recycling possible

Research Findings and Notes

  • The direct amidation method is efficient for small-scale or research purposes but may have limitations in scalability due to the use of azides.
  • The nucleophilic aromatic substitution method using carbanilide and nitrobenzene is favored for industrial production due to higher yields, better selectivity, and lower environmental impact.
  • The choice of solvent and base critically influences reaction kinetics and product distribution.
  • The reaction tolerates water, reducing the need for stringent drying, which lowers production costs.
  • By-products formed are manageable and can be recycled, enhancing sustainability.
  • Reaction atmosphere control (nitrogen vs. oxygen) can modulate by-product formation without affecting the main product yield substantially.
  • Analytical methods such as NMR and GC-MS are essential for monitoring product formation and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-aminophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acylation followed by catalytic hydrogenation. For example, 4-nitrobenzoyl chloride reacts with 4-aminophenylamine in dichloromethane under Schotten-Baumann conditions, with triethylamine as a base to neutralize HCl byproducts . Optimization includes adjusting solvent polarity (e.g., DCM vs. THF), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 acyl chloride:amine) to achieve yields >85%. Catalytic hydrogenation of nitro precursors (e.g., 4-nitrobenzamide derivatives) using Raney-Ni or Pd/C under H₂ pressure (1–3 atm) is an alternative route .
Key Reaction Parameters
Solvent: Dichloromethane
Base: Triethylamine (1.5 eq)
Temperature: 0–25°C
Yield: 85–90%

Q. Which spectroscopic techniques are critical for characterizing N-(4-aminophenyl)-4-nitrobenzamide?

  • Methodology :

  • ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.9 ppm for NH in DMSO-d₆) and aromatic proton environments (AA’BB’ patterns for nitrobenzene at δ 8.1–8.4 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 288.0745 for C₁₃H₁₂N₃O₃⁺) with mass errors <2 ppm .
  • UV-Vis : Identify π→π* transitions (λₘₐₓ ~240–290 nm) for nitro and aromatic groups .

Q. What are the primary research applications of N-(4-aminophenyl)-4-nitrobenzamide in medicinal chemistry?

  • Methodology : The nitro group enhances electrophilicity for nucleophilic substitution, enabling derivatization into bioactive analogs. For example, it serves as a precursor for anticancer agents (e.g., platinum complexes) or antimicrobial scaffolds via reduction to amine intermediates . Structural analogs like N-(3-chlorophenethyl)-4-nitrobenzamide show neurokinin-2 antagonism, suggesting potential CNS applications .

Advanced Research Questions

Q. How can conflicting biological activity data for N-(4-aminophenyl)-4-nitrobenzamide derivatives be resolved?

  • Methodology : Contradictions often arise from assay variability (e.g., cell line sensitivity) or substituent effects. For example:

  • Anticancer Activity : Test cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) using MTT assays, noting IC₅₀ variations due to nitroreductase expression levels .
  • Metabolic Stability : Compare microsomal half-lives (e.g., human vs. rat liver microsomes) to identify species-specific metabolism .
    • Statistical Tools : Use ANOVA to assess significance of structural modifications (e.g., halogen substitution) on bioactivity .

Q. What mechanistic insights explain the fragmentation patterns of N-(4-aminophenyl)-4-nitrobenzamide in mass spectrometry?

  • Methodology : ESI-MS/MS reveals two pathways:

Amide bond cleavage : Generates (4-nitrobenzoyl) fragment (m/z 150) and 4-aminophenylamine (m/z 109) .

Nitro group rearrangement : Forms resonance-stabilized ions (e.g., m/z 120 via NO• loss) under high-energy collisions .

  • Computational Validation : Density Functional Theory (DFT) simulations predict fragmentation energetics, aligning with experimental HRMS data .

Q. How can synthetic reproducibility challenges for N-(4-aminophenyl)-4-nitrobenzamide be addressed?

  • Methodology :

  • Byproduct Analysis : Use HPLC-MS to detect nitro reduction byproducts (e.g., amine derivatives) during hydrogenation .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., acylation), maintaining ≤25°C via jacketed reactors .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) confirms purity and avoids polymorphic inconsistencies .

Data Contradiction Analysis

Q. Why do similar N-(4-aminophenyl)benzamide derivatives exhibit divergent pharmacological profiles?

  • Analysis :

  • Nitro vs. Trifluoromethyl : Nitro groups increase electrophilicity (σₚ ~0.78) vs. trifluoromethyl’s electron-withdrawing effect (σₚ ~0.54), altering receptor binding .
  • Bioavailability : LogP differences (e.g., nitro derivatives: LogP ~2.1 vs. trifluoromethyl: LogP ~3.5) impact membrane permeability .
    • Resolution : Perform comparative molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases) .

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